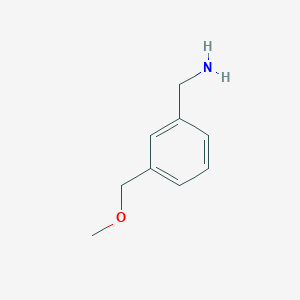
(3-(Methoxymethyl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Methoxymethyl)phenyl)methanamine is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da . It is also known by other names such as 1-[3-(Methoxymethyl)phenyl]methanamine .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The structure includes a phenyl ring with a methoxymethyl group and a methanamine group attached .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm³, a boiling point of 229.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.6±3.0 kJ/mol and a flash point of 79.4±10.6 °C . The compound has a molar refractivity of 46.0±0.3 cm³ and a molar volume of 148.6±3.0 cm³ .Applications De Recherche Scientifique
Catalytic Applications in Organic Chemistry
The derivatives of phenylmethanamine, including structures similar to (3-(Methoxymethyl)phenyl)methanamine, have been utilized in catalytic applications within organic chemistry. For instance, unsymmetrical NCN′ and PCN pincer palladacycles, derived from phenylmethanamine, have shown good activity and selectivity in various catalytic processes (Roffe et al., 2016). Furthermore, compounds in this class have been used in the transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequencies (Karabuğa et al., 2015).
Antimicrobial and Photocytotoxic Properties
Some derivatives of phenylmethanamine have been synthesized and evaluated for their antimicrobial activities, exhibiting a variable degree of activity against different bacterial and fungal strains (Visagaperumal et al., 2010). Additionally, certain complexes of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been studied for their photocytotoxic properties and found to exhibit unprecedented photocytotoxicity under red light exposure (Basu et al., 2014).
Structural Studies and Chemical Interactions
The chemical structures of compounds with a backbone similar to this compound have been extensively studied. For instance, a detailed mechanistic study of reactions involving diphenylamine and diethyl 2-phenylmalonate provided insights into the interactions of such compounds, shedding light on their chemical behavior and potential applications (Zhou & Li, 2019).
Application in Anticancer Research
Complexes derived from phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been investigated for their anticancer properties. Studies have demonstrated significant photocytotoxicity in cancer cells with these complexes, highlighting their potential as therapeutic agents (Basu et al., 2015).
Propriétés
IUPAC Name |
[3-(methoxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASCLRJDYCGASV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588497 |
Source


|
| Record name | 1-[3-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148278-90-4 |
Source


|
| Record name | 1-[3-(Methoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(methoxymethyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)


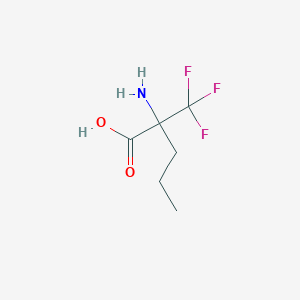

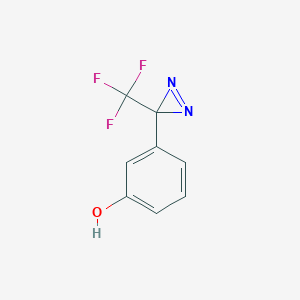
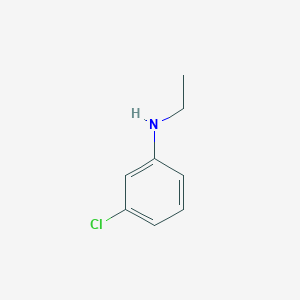
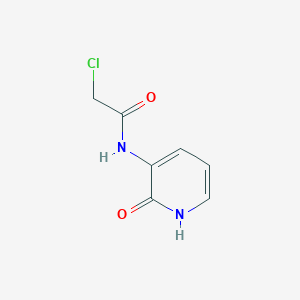
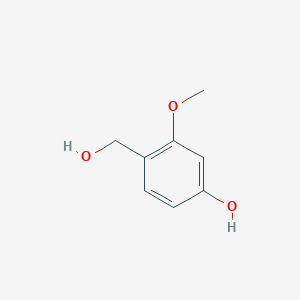
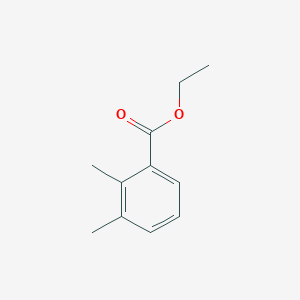
![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)
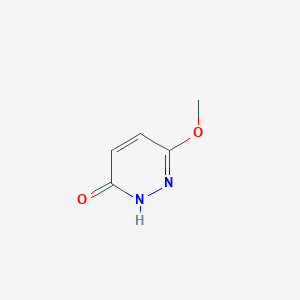

![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
